molecular formula C11H6Cl2N2O2S3 B6501260 5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide CAS No. 954655-34-6

5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide

Cat. No. B6501260
CAS RN: 954655-34-6
M. Wt: 365.3 g/mol
InChI Key: NTNZBJOOZZOWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide” is a derivative of benzothiazole . Benzothiazole derivatives are associated with a wide range of biological activities and have been used in the development of various drugs .


Synthesis Analysis

The synthesis of similar benzothiazole derivatives has been achieved through various synthetic pathways including esterification, hydrazination, salt formation, and cyclization . For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps .

Scientific Research Applications

Tubulin Polymerization Inhibitors

This compound has been synthesized and evaluated as a tubulin polymerization inhibitor . It has shown promising results in inhibiting the growth of various cancer cells. Specifically, compounds 24 and 33 led to cell cycle arrest at the G2/M phase in a dose-dependent manner by effectively inhibiting tubulin polymerization .

Anti-Cancer Applications

The compound has demonstrated significant anti-cancer properties . It was found to be particularly effective against colon cancer (Caco-2 and HCT-116) and breast cancer (MCF-7 and MDA-MB-231) cells .

Therapeutic Applications

Thiophene and its substituted derivatives, including “5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide”, have been reported to possess a wide range of therapeutic properties . These compounds have diverse applications in medicinal chemistry and material science .

Anti-Tobacco Mosaic Virus (TMV) Activity

Preliminary bioassays have indicated that this compound and its derivatives can act against the tobacco mosaic virus (TMV) . They were found to possess promising activity at 500 μg/mL .

Anti-Inflammatory Applications

Thiophene derivatives have been reported to have anti-inflammatory properties . This suggests potential applications of “5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide” in the treatment of inflammatory diseases .

Anti-Microbial Applications

Thiophene derivatives have also been reported to have anti-microbial properties . This suggests potential applications of “5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide” in the treatment of microbial infections .

Future Directions

Benzothiazole derivatives have shown potential in various fields, including medicine and agriculture . Future research could focus on exploring the biological activities of “5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide” and its potential applications.

properties

IUPAC Name

5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O2S3/c12-6-2-1-3-7-10(6)14-11(18-7)15-20(16,17)9-5-4-8(13)19-9/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNZBJOOZZOWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.